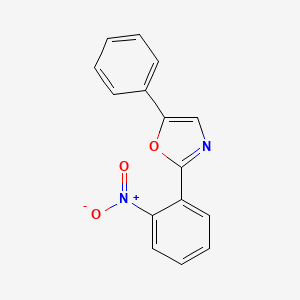

2-(2-Nitrophenyl)-5-phenyloxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10N2O3 |

|---|---|

Molecular Weight |

266.25 g/mol |

IUPAC Name |

2-(2-nitrophenyl)-5-phenyl-1,3-oxazole |

InChI |

InChI=1S/C15H10N2O3/c18-17(19)13-9-5-4-8-12(13)15-16-10-14(20-15)11-6-2-1-3-7-11/h1-10H |

InChI Key |

PZNHREDAKPQLLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)-5-phenyloxazole typically involves the condensation of 2-nitrobenzaldehyde with benzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile under reflux conditions. The resulting intermediate is then cyclized to form the oxazole ring, yielding the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)-5-phenyloxazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of 2-(2-aminophenyl)-5-phenyloxazole.

Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

- Precursor for Complex Molecules : This compound serves as a precursor in the synthesis of more complex heterocyclic compounds, which are essential in various chemical reactions and materials science.

- Functionalization : The presence of the nitro group allows for further functionalization through reduction or substitution reactions, enabling the creation of derivatives with tailored properties.

Biology

-

Antimicrobial Activity : Studies have shown that 2-(2-Nitrophenyl)-5-phenyloxazole exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

Activity Type Bacterial Strains IC50 Values (µM) Mechanism of Action Antimicrobial Various Varies Disruption of cell membranes -

Anticancer Potential : The compound has been evaluated for its anticancer properties, demonstrating efficacy in inducing apoptosis in cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The mechanisms involve modulation of apoptotic pathways and increased expression of p53.

Cell Lines Studied IC50 Values (µM) Mechanism of Action MCF-7 ~0.65 - 2.41 Apoptosis induction, p53 modulation MEL-8 ~0.65 - 2.41 Apoptosis induction

Medicine

- Drug Development : Due to its unique structural features, this compound is being investigated for potential use in drug development, particularly in creating novel therapeutic agents for cancer and infectious diseases.

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, with varying degrees of potency depending on the strain tested.

Anticancer Studies

In vitro studies demonstrated that this compound induced apoptosis in human breast adenocarcinoma cells. Flow cytometry assays revealed that treatment led to significant increases in caspase activation, indicating a dose-dependent response in inducing programmed cell death.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-5-phenyloxazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs: Positional Isomers

The position of the nitro group on the phenyl ring significantly alters physicochemical and functional properties:

Key Findings :

Key Findings :

- Fluorescence quenching: The nitro group in this compound reduces its fluorescence efficiency compared to non-nitrated analogs like PPO .

- Toxicity: BPO is explicitly noted as toxic, whereas this compound has milder hazards .

Pharmacological Analogs

Key Findings :

Solubility and Stability

- This compound: Limited solubility data; likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to nitro groups.

- 2-(1-Naphthyl)-5-phenyloxazole (α-NPO) : Used in liquid scintillation spectrometry; higher hydrophobicity due to naphthyl group .

- 2-Cyclohexyl-5-phenyloxazole: Improved solubility in non-polar solvents (e.g., toluene) due to cyclohexyl substitution .

Biological Activity

2-(2-Nitrophenyl)-5-phenyloxazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The biological activity of this compound is primarily attributed to its functional groups, specifically the nitro and oxazole moieties. The nitro group can engage in redox reactions, while the oxazole ring facilitates interactions with biological molecules through hydrogen bonding and π-π stacking interactions. These interactions can modulate various biological pathways, leading to antimicrobial and anticancer effects .

Antimicrobial Properties

Research indicates that compounds with oxazole scaffolds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as nitro groups, enhances their efficacy. In vitro studies have shown that derivatives of this compound can inhibit bacterial growth effectively .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator in cell cycle progression. By suppressing CDK2 activity, these compounds can induce apoptosis in cancer cells, thereby demonstrating potential as therapeutic agents in oncology .

Study on Antimicrobial Efficacy

A study conducted by Nikose et al. (2023) evaluated a series of oxazole derivatives for their antimicrobial properties. The results indicated that this compound exhibited notable activity against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the organism tested. This study underscores the compound's potential as a lead structure for developing new antimicrobial agents .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 10-50 | E. coli, S. aureus |

| Control (Ciprofloxacin) | <5 | E. coli |

Study on Anticancer Activity

In another investigation focused on anticancer properties, the compound was tested against human non-small cell lung cancer cell lines (H358). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests that the compound effectively induces cytotoxicity in cancer cells, making it a candidate for further development as an anticancer therapeutic .

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 60 |

| 10 | 40 |

| 15 | 25 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl and nitro substituents can significantly influence the biological activity of oxazole derivatives. For instance, substituents at specific positions on the phenyl ring can enhance or diminish antimicrobial and anticancer activities. Compounds with multiple electron-withdrawing groups often show improved efficacy due to increased reactivity towards biological targets .

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing 2-(2-nitrophenyl)-5-phenyloxazole?

- Methodological Answer : The cyclization of α-(2-nitrobenzamido)-acetophenone derivatives using phosphorus oxychloride or sulfuric acid is a primary route. Evidence from cyclization reactions of structurally similar substrates (e.g., α-(2-bromobenzamido)-acetophenone) shows yields of ~62% under optimized conditions . Key steps include:

- Substrate Preparation : Reacting 2-nitrobenzoyl chloride with acetophenone derivatives to form the α-amido ketone precursor.

- Cyclization : Using POCl₃ or H₂SO₄ to induce ring closure.

- Purification : Crystallization from ethanol or column chromatography for isolation.

- Critical Note : Substituent position (e.g., nitro at ortho vs. para) significantly impacts reaction efficiency. For example, 4-nitro-substituted analogs yield only trace products under similar conditions .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Multi-technique characterization is essential:

- XRD Analysis : Single-crystal X-ray diffraction (as in related nitro-substituted oxazoles) resolves the nitro group’s ortho position and confirms planarity .

- Spectroscopy :

- ¹H/¹³C NMR : Distinct aromatic proton splitting patterns (e.g., deshielded protons near the nitro group).

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies the molecular ion peak at m/z 266.069 (C₁₅H₁₀N₂O₃) .

Advanced Research Questions

Q. How does the ortho-nitro substituent influence cyclization kinetics compared to para-nitro analogs?

- Methodological Answer :

- Steric vs. Electronic Effects : The ortho-nitro group introduces steric hindrance but enhances electron-withdrawing effects, accelerating cyclization via intermediate stabilization. Computational studies (DFT) can model transition states to quantify activation barriers .

- Experimental Validation : Compare yields of this compound (target) with 2-(4-nitrophenyl)-5-phenyloxazole (trace yields in ). Use kinetic monitoring (e.g., in situ IR) to track reaction progress .

Q. What strategies mitigate nitro group reduction or decomposition during synthesis?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the nitro group as an amine (e.g., via catalytic hydrogenation) during harsh reaction steps, followed by re-oxidation .

- Low-Temperature Conditions : Conduct cyclization below 50°C to minimize thermal degradation.

- Additives : Use radical scavengers (e.g., BHT) to suppress nitro radical formation .

Q. Can computational modeling predict the photophysical properties of this compound?

- Methodological Answer :

- TD-DFT Calculations : Simulate UV-Vis spectra to identify π→π* and n→π* transitions influenced by the nitro group’s electron-withdrawing nature. Compare with experimental λₘₐₐ values (e.g., ~320 nm in ethanol) .

- Solvatochromism Studies : Analyze solvent polarity effects on emission spectra to assess intramolecular charge transfer (ICT) behavior .

Q. How does this compound interact with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging structural similarities to nitroaryl inhibitors .

- In Vitro Assays : Screen for antimicrobial activity using MIC assays against S. aureus and E. coli, referencing protocols for related oxazole derivatives .

Data Contradictions & Resolution

- Yield Discrepancies : reports trace yields for para-nitro analogs but ~62% for ortho-bromo derivatives. This suggests nitro positioning, not just electronic effects, dictates reactivity. Researchers should prioritize substituent steric profiles during substrate design.

- Characterization Gaps : While provides molecular data, melting points and solubility are unreported. Differential Scanning Calorimetry (DSC) and Hansen solubility parameters can fill these gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.